molecular formula C16H16N6S B11059427 6-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11059427
M. Wt: 324.4 g/mol
InChI Key: GDDHDVCAXJUPFG-UHFFFAOYSA-N
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Description

3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals or solid acids, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets .

Properties

Molecular Formula

C16H16N6S

Molecular Weight

324.4 g/mol

IUPAC Name

6-(5-methyl-1-phenylpyrazol-3-yl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H16N6S/c1-10(2)14-17-18-16-22(14)20-15(23-16)13-9-11(3)21(19-13)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

GDDHDVCAXJUPFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C(C)C

Origin of Product

United States

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